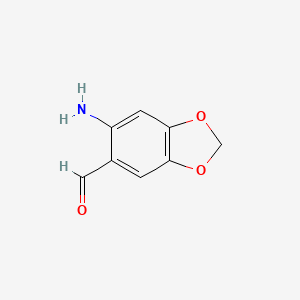

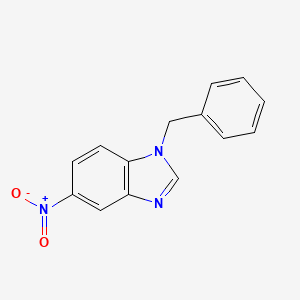

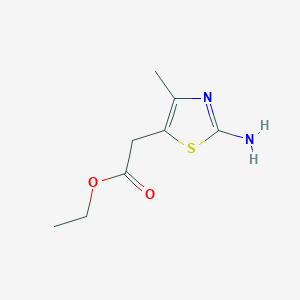

![molecular formula C13H8F3NO2 B1331582 4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲醛 CAS No. 103962-21-6](/img/structure/B1331582.png)

4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde involves a three-step process starting from commercially available terephthalaldehyde, including acetal reaction, nucleophilic reaction, and hydrolysis, with a high total yield of 68.9% . Similarly, the synthesis of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction and is characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational wave numbers of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime were reported and found to be in agreement with XRD data . The molecular geometry of another compound was optimized using DFT and compared with experimental data, showing excellent harmony . These studies suggest that similar methods could be used to analyze the molecular structure of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can vary depending on their structure. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to follow an "ylide mechanism" . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, as indicated by the correlation with resonance and inductive parameters . This information could be relevant when considering the reactivity of the trifluoromethyl group in 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure and reactivity. For example, the calculated first hyperpolarizability of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime is significantly higher than that of urea, suggesting potential applications in non-linear optics . The molecular electrostatic potential and Fukui functions provide information on the local reactivity properties of the molecule . These analyses could be applied to predict the properties of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.

科学研究应用

光物理性质和ICT效应

对基于咔唑的D-π-A分子的研究已经检验了化合物,如4-(9’-己基咔唑-3’-基)苯甲醛和4-(9’-己基咔唑-3’-基)苯基亚甲基丙烯腈。这些化合物,包括类似于4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲醛的结构,已被研究其热性、电化学、光学和分子内电荷转移(ICT)性质。这样的研究对于了解如何调节化学结构以实现目标光物理性质(Altinolcek et al., 2021)至关重要。

Lewis酸催化合成

复杂有机化合物的合成通常涉及苯甲醛衍生物。例如,Lewis酸催化的从2-(1-吡咯基)苯甲醛和异氰烃合成4-氨基吡咯并[1,2-a]喹啉-5-醇衍生物的反应中,涉及到苯甙衍生物起着关键作用。这些研究有助于更广泛地理解有机合成方法(Kobayashi et al., 2002)。

金属化和官能团化

对氯、溴和碘(三氟甲基)吡啶的金属化和官能团化的研究,包括化合物如4-{[5-(三氟甲基)吡啶-2-基]氧基}苯甲醛,对于理解区域选择性官能团化至关重要。这些研究有助于更广泛的有机化学领域,特别是在羧酸和复杂有机结构的合成中(Cottet et al., 2004)。

催化和氧化反应

涉及吡啶-三唑配体用于铜催化的空气中醇氧化的研究已经利用了苯甙衍生物。这些研究对于理解在催化中电子给予强度的作用以及氧化反应的优化至关重要,包括从醇中生产醛(Thongkam等,2015年)。

pH鉴别化学传感器

苯甙衍生物也被用于化学传感器的开发。例如,类似于2-羟基-5-甲基-3-((吡啶-2-基亚亚胺)甲基)苯甲醛的化合物已被探索作为荧光化学传感器用于pH,显示在区分正常细胞和癌细胞方面的潜力。这些研究表明苯甙衍生物在生物医学领域的多功能应用,特别是在诊断和分析技术中(Dhawa et al., 2020)。

Suzuki交叉偶联反应

Suzuki交叉偶联反应,是有机合成中的关键方法,通常涉及苯甙衍生物。关于这个主题的研究,如合成3-叔丁基-2-羟基-5-(吡啶-4-基)苯甲醛,为有效地将芳基硼酸与芳基溴化物偶联的方法提供了见解,这在复杂有机分子的合成中是基础(Wang et al., 2014)。

安全和危害

属性

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAPYMWYTXDSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

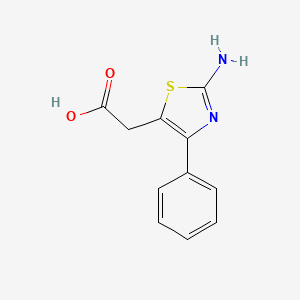

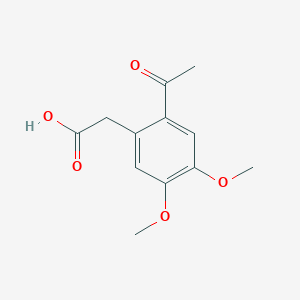

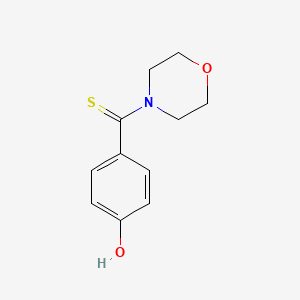

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

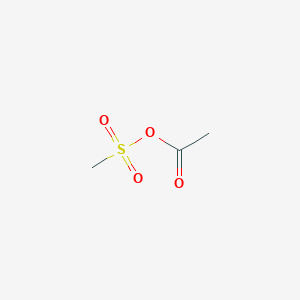

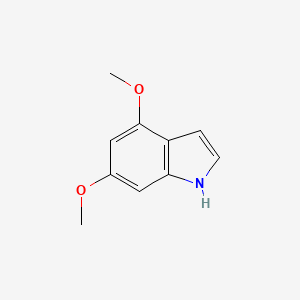

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)